8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
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Structure
3D Structure
Properties
CAS No. |
21762-31-2 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
8-amino-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11) |
InChI Key |
INJNNVXOEQBWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2S1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activities of 8-Substituted Benzothiazin-3-one Compounds
Executive Summary
The 1,3-benzothiazin-3-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Strategic substitution on the benzene ring, particularly at the 8-position, has emerged as a critical determinant of potency and selectivity for various therapeutic targets. This guide provides a comprehensive technical overview of the diverse pharmacological properties of 8-substituted benzothiazin-3-one derivatives, with a focus on their antitubercular, neuroprotective, anticancer, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to elucidate these properties, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Benzothiazin-3-one Core: A Versatile Scaffold
Chemical Structure and Synthetic Landscape
The benzothiazin-3-one core consists of a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur atoms.[1][2] This structure provides a unique three-dimensional conformation that is conducive to interacting with a variety of biological macromolecules. The synthesis of these compounds often involves cyclocondensation reactions.[3] A common and effective approach for creating 2,8-disubstituted 1,3-benzothiazin-4-ones, for instance, involves the interaction of polyfluorinated benzoyl isothiocyanates with C-nucleophiles, a method that allows for diverse modifications at position 2.[3]
Caption: General synthetic workflow for 8-substituted benzothiazin-3-ones.
The Strategic Importance of the 8-Position
While substitutions at various positions can modulate activity, the 8-position has proven to be particularly influential. The placement of specific functional groups, such as a nitro (-NO₂) group, at this position can dramatically enhance potency, especially in the context of antitubercular agents.[4] This is often due to the group's electronic properties and its ability to form key interactions within the binding pocket of the target enzyme. Structure-activity relationship (SAR) studies consistently reveal that the nature, size, and lipophilicity of the substituent at C-8 are critical for optimizing biological efficacy.[4]
Chapter 2: Potent Antitubercular Activity
One of the most significant discoveries related to this scaffold is the potent activity of 8-nitro-1,3-benzothiazin-4-ones (BTZs) against Mycobacterium tuberculosis (Mtb).[4] These compounds represent a new class of antitubercular agents with a novel mechanism of action.
Mechanism of Action: DprE1 Inhibition
The primary target of 8-nitro-substituted benzothiazinones is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme.[4] DprE1 is a crucial component of the arabinogalactan synthesis pathway, which is essential for the formation of the mycobacterial cell wall. By covalently inhibiting a cysteine residue in the active site of DprE1, these compounds block the production of key cell wall precursors, leading to rapid bactericidal activity against both replicating and non-replicating Mtb.
Caption: Mechanism of DprE1 inhibition by 8-nitro benzothiazinones.
Structure-Activity Relationship (SAR) and Potency
SAR studies have demonstrated that a nitro group at the 8-position is critical for high potency. Furthermore, the volume and lipophilicity of substituents at the 2-position significantly influence the minimum inhibitory concentration (MIC).[4] For example, compound 8o , which features an azaspirodithiolane group, was found to be exceptionally potent.[4]
| Compound Reference | 8-Position Substituent | 2-Position Substituent | MIC vs. Mtb H37Rv (μM) | Citation |
| BTZ043 racemate | Nitro | Varies | ~0.002 | [4] |
| 8o | Nitro | Azaspirodithiolane | 0.0001 | [4] |
Experimental Protocol: MIC Determination against M. tuberculosis
The evaluation of antitubercular activity is rigorously performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microtiter plates.
-
Test compounds (e.g., 8-substituted benzothiazin-3-ones).
-
M. tuberculosis H37Rv strain.
-
Positive control (e.g., Isoniazid) and negative control (DMSO).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds, positive control, and negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed. Visual inspection is standard, often supplemented by adding a viability indicator like Resazurin.
-
Self-Validation: The positive control (Isoniazid) must show inhibition within its expected MIC range, and the negative control (DMSO) must show robust bacterial growth for the assay to be considered valid.
Chapter 3: Neuroprotective Activities
Beyond their antimicrobial prowess, certain benzothiazine derivatives have demonstrated significant potential as neuroprotective agents, capable of mitigating neuronal damage in models of neurodegenerative diseases and ischemic injury.[5]
Multifaceted Neuroprotective Mechanisms
The neuroprotective effects of these compounds are not attributed to a single mechanism but rather to a combination of actions that collectively reduce neuronal stress and cell death. Key mechanisms include:
-
Reduction of Excitotoxicity: Amidine 4H-3,1-benzothiazine derivatives have been shown to reduce the release of glutamate and lactate dehydrogenase (LDH) in brain slices subjected to oxygen/glucose deprivation and reperfusion (OGD/R), a model for ischemic stroke.[5]
-
Inhibition of Oxidative Stress: These compounds can limit the formation of reactive oxygen species (ROS) in neuronal preparations, protecting cells from oxidative damage.[5]
-
Modulation of Ion Channels: Certain derivatives effectively inhibit neuronal voltage-dependent Na⁺ and Ca²⁺ channels, preventing the ion dysregulation that contributes to neuronal death in pathological conditions.
| Compound Series | Neuroprotective Effect | Model System | Citation |
| Amidine 4H-3,1-benzothiazines | Reduced glutamate & LDH release | OGD/R on brain slices | [5] |
| Amidine 4H-3,1-benzothiazines | Reduced ROS formation | Neuroblastoma cells | [5] |
| Amidine 4H-3,1-benzothiazines | Inhibited Na⁺/Ca²⁺ channels | Neuroblastoma cells |
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
Objective: To simulate ischemic/reperfusion injury in vitro to screen compounds for neuroprotective activity.
Materials:
-
Primary neuronal cultures or brain slices.
-
Deoxygenated, glucose-free buffer.
-
Normoxic, glucose-containing buffer.
-
Test compounds.
-
LDH assay kit, glutamate assay kit.
Procedure:
-
Pre-treatment: Incubate the neuronal preparation with the test compound or vehicle control for a specified period (e.g., 1 hour) under normal culture conditions.
-
OGD Phase (Ischemia Simulation): Replace the normal medium with deoxygenated, glucose-free buffer. Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration that induces significant but sub-maximal cell death (e.g., 60-90 minutes).
-
Reperfusion Phase: Remove the OGD buffer and replace it with normal, oxygenated, glucose-containing medium (still containing the test compound or vehicle). Return cultures to a standard incubator (normoxic conditions) for 24 hours.
-
Assessment of Neuronal Injury:
-
LDH Release: Collect the culture supernatant and measure LDH activity using a commercial kit. Increased LDH in the medium signifies loss of cell membrane integrity and cell death.
-
Glutamate Release: Measure the concentration of glutamate in the supernatant, as excessive glutamate release is a key indicator of excitotoxicity.
-
-
Data Analysis: Compare the LDH and glutamate levels in compound-treated groups to the vehicle-treated OGD/R group. A significant reduction indicates neuroprotective activity. The causality is clear: if the compound prevents membrane damage and excitotoxic signaling, less LDH and glutamate will be released.
Chapter 4: Broad-Spectrum Biological Activities: Anticancer and Anti-inflammatory Effects
The versatile benzothiazine scaffold also exhibits significant anticancer and anti-inflammatory properties, often through the modulation of key signaling pathways involved in cell proliferation and immune response.[6][7][8]
Anticancer and Anti-inflammatory Mechanisms
Many benzothiazole and benzothiazine derivatives exert their effects by targeting pathways that are common to both cancer and inflammation.[9] A critical hub in these processes is the NF-κB (Nuclear Factor kappa B) signaling pathway .
Under normal conditions, NF-κB is sequestered in the cytoplasm. In response to inflammatory stimuli or cellular stress, NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes like COX-2 and iNOS, as well as genes involved in cell survival and proliferation.[7][9] Certain benzothiazole derivatives have been shown to suppress this pathway, leading to reduced inflammation and induction of apoptosis in cancer cells.[9]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazine derivatives.
Data Compendium: Anticancer and Anti-inflammatory Activity
| Compound Type | Activity | Target/Assay | Result | Citation | | :--- | :--- | :--- | :--- | | 2-Aryl-4H-3,1-benzothiazines | Anticancer | Antiproliferative Assay | Active against various tumor cell lines |[10] | | Substituted 1,4-benzothiazines | Anticancer | A-549 Lung Cancer Cells | Downregulated pro-inflammatory genes |[6] | | Benzothiazole Derivatives | Anticancer | HepG2 Liver Cancer Cells | IC₅₀ = 56.98 µM (24h) |[9] | | Tricyclic 1,2-benzothiazines | Anti-inflammatory | COX-1/COX-2 Inhibition | Selective inhibition observed |[11] |
Chapter 5: Future Perspectives and Drug Development
The 8-substituted benzothiazin-3-one scaffold is a highly promising platform for the development of novel therapeutics. The extraordinary potency of 8-nitro derivatives against tuberculosis highlights the potential for discovering highly effective drugs through targeted substitution.[4] Key challenges in the progression of these compounds from bench to bedside will include optimizing pharmacokinetic properties such as solubility and oral bioavailability, as well as ensuring a favorable safety profile with minimal off-target toxicity. Future research should focus on exploring novel substitutions at the 8-position to uncover new biological activities and refining existing lead compounds to enhance their drug-like properties.
References
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Synthesis, reactions, and antimicrobial evaluations of new benzo[e][12]thiazine derivatives. (URL: Not Available)
- From Lipid Regulation to Neuroprotection: Multitarget (Benzo)
- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - Usiena air. (URL: )
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Synthesis and Anticancer Activity of New 2‐Aryl‐4H‐3,1‐benzothiazines | Scilit. (URL: [Link])
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. (URL: [Link])
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (URL: [Link])
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Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Samara Journal of Science. (URL: [Link])
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Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed. (URL: [Link])
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Benzothiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - PubMed. (URL: [Link])
-
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC. (URL: [Link])
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][12]Thiazin-4-One Derivatives - MDPI. (URL: [Link])
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. (URL: [Link])
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - MDPI. (URL: [Link])
-
The study of the three-component interaction between 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, heterylcarbaldehydes and active methylene nitriles. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (URL: [Link])
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Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed. (URL: [Link])
-
Antimicrobial Properties of Substituted Quino[3,2-b]benzo[10][12]thiazines - ResearchGate. (URL: [Link])
-
New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group | Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - MDPI. (URL: [Link])
-
Synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones - ResearchGate. (URL: [Link])
-
Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (URL: [Link])
-
A Review on Recent development and biological applications of benzothiazole derivatives. (URL: [Link])
-
Anti‐inflammatory activity of benzothiazole derivatives - ResearchGate. (URL: [Link])
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC. (URL: [Link])
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (URL: [Link])
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Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - MDPI. (URL: [Link])
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The Nitrogen-Sulfur Nexus: A Technical Guide to Amino-Substituted Benzothiazines
Executive Summary
This technical guide provides a comprehensive analysis of amino-substituted benzothiazines, a class of heterocyclic compounds that has evolved from dye chemistry curiosities to cornerstones of modern anti-inflammatory therapy. While the 1,2-benzothiazine scaffold (the "Oxicams") represents the commercial zenith of this class, the broader family—including 1,4-benzothiazines—offers a rich landscape for discovery in antimicrobial, antipsychotic, and fluorescent probe applications. This document details the structural evolution, synthetic methodologies, and critical structure-activity relationships (SAR) that define this chemical space.
The Genesis of Benzothiazine Chemistry
The history of benzothiazines is a tale of two isomers: the 1,2-benzothiazines and the 1,4-benzothiazines .
The 1,4-Benzothiazine Lineage (The Pigment Connection)
The 1,4-benzothiazine moiety is biologically ancient, forming the core of pheomelanins , the pigments responsible for red hair and fair skin.[1] Early chemical interest in the early 20th century was driven by the similarity of these structures to phenothiazines (e.g., methylene blue, chlorpromazine).
-
Key Characteristic: A "fold" along the N-S axis, imparting specific redox properties.
-
Amino-Substitution: The incorporation of amino groups (often via 2-aminothiophenol precursors) was found to modulate oxidative stability and biological interaction, particularly in antimicrobial applications.
The 1,2-Benzothiazine Revolution (The Oxicams)
The true pharmaceutical breakthrough occurred in the 1970s at Pfizer. Researchers sought non-carboxylic acid NSAIDs to reduce gastric irritation associated with aspirin and indomethacin.
-
Discovery: The identification of 4-hydroxy-1,2-benzothiazine-3-carboxamides.
-
The "Amino" Pivot: The critical innovation was the introduction of a heteroaryl amine (e.g., 2-aminopyridine) at the 3-carboxamide position. This created the "Oxicam" class (Piroxicam, Meloxicam), dramatically increasing potency and half-life (approx. 45-50 hours for Piroxicam).
Figure 1: Evolutionary pathway of benzothiazine scaffolds from common precursors to modern therapeutic agents.[2]
Structural Biology & Mechanism of Action
The Pharmacophore
The biological activity of amino-substituted benzothiazines, particularly the Oxicams, relies on a specific spatial arrangement that facilitates binding to the Cyclooxygenase (COX) enzymes.[3]
-
Enolic Hydroxyl (C4-OH): Acts as an acid equivalent (pKa 4-6), interacting with the cationic site (Arg-120) of the COX channel.
-
Sulfone Group (SO2): Provides essential hydrogen bonding geometry.
-
The Amide/Amino Substituent: This is the SAR "tuning knob."
-
Piroxicam: Uses a 2-aminopyridine. The pyridine nitrogen forms a hydrogen bond network with the enzyme's hydration shell.
-
Meloxicam: Uses a 5-methyl-2-aminothiazole. This bulky, lipophilic group enhances selectivity for COX-2 over COX-1, reducing gastric side effects.
-
Structure-Activity Relationship (SAR) Table
| Feature | Modification | Biological Effect | Causality |
| N-Methylation (Ring) | Methyl group at N2 | Essential | Stabilizes the active enol tautomer over the keto form. |
| C3-Substituent | Carboxamide (Primary Amine) | Low Potency | Lacks lipophilic interaction in the hydrophobic COX channel. |
| C3-Substituent | N-Heteroaryl Amide | High Potency | Pyridine/Thiazole rings optimize binding pocket fit and acidity. |
| Benzene Ring (C6) | Halogen (Cl, F) | Increased Half-life | Blocks metabolic hydroxylation at the susceptible C6 position. |
| 1,4-Scaffold | 3-Amino substitution | Antimicrobial | Modulates redox potential, generating ROS toxic to bacteria. |
Synthetic Methodologies
The Gabriel-Colman Rearrangement (The Industrial Standard)
This is the classic route for accessing the 4-hydroxy-1,2-benzothiazine core. It involves the expansion of a saccharin derivative.
-
Starting Material: Saccharin (o-sulfobenzoic imide).
-
Alkylation: Reaction with methyl chloroacetate forms the N-alkylated intermediate.
-
Rearrangement: Treatment with sodium methoxide triggers the Gabriel-Colman rearrangement, expanding the 5-membered ring to the 6-membered benzothiazine ring.
2-Aminothiophenol Condensation (The 1,4-Route)
For 1,4-benzothiazines, the synthesis is often a "one-pot" condensation.
-
Reagents: 2-Aminothiophenol + 1,3-Dicarbonyls (or
-haloketones).[4][5] -
Mechanism: Oxidative cyclocondensation.[6] This route is favored for creating library diversity for antimicrobial screening.
Figure 2: The Gabriel-Colman route for synthesizing 1,2-benzothiazine-3-carboxamides (Oxicams).
Experimental Protocol: Synthesis of a Piroxicam Analogue
Target: 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
Rationale: This protocol demonstrates the critical "aminolysis" step where the amino-substitution is introduced.
Reagents
-
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (10 mmol)
-
2-Aminopyridine (12 mmol)
-
Xylene (anhydrous, 50 mL)
-
Activated charcoal
Methodology
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Nitrogen atmosphere is recommended to prevent oxidation of the amine.
-
Charging: Add the benzothiazine ester (core scaffold) and 2-aminopyridine to the flask. Dissolve in 50 mL of anhydrous xylene.
-
Reflux: Heat the mixture to reflux (approx. 140°C). The reaction is driven by the removal of ethanol (by-product) via the Dean-Stark trap.
-
Checkpoint: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Reaction is typically complete in 12-24 hours.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. If coloration is present (impurities), redissolve in hot ethanol, treat with activated charcoal, filter hot, and recrystallize.
-
Validation:
-
1H-NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet/triplet and the appearance of pyridine ring protons (δ 7.0–8.5 ppm) and the amide NH (often broad singlet >10 ppm).
-
Modern Frontiers: Beyond Inflammation
Recent research has expanded the amino-benzothiazine utility beyond NSAIDs:
-
Fluorescent Probes: 7-Amino-2,1-benzothiazines exhibit strong fluorescence. By substituting the amino group with electron-donating/withdrawing chains, the emission wavelength can be tuned, making them useful for live-cell imaging.
-
Calpain Inhibitors: 1,2-benzothiazine derivatives with specific amino-acid side chains act as non-peptide inhibitors of calpain I, a target for neurodegenerative diseases (Alzheimer's).
-
Antimicrobial Agents: 1,4-benzothiazines synthesized from substituted 2-aminothiophenols have shown efficacy against Gram-positive bacteria (e.g., S. aureus), likely via membrane disruption mechanisms distinct from traditional antibiotics.
References
-
Lombardino, J. G., & Wiseman, E. H. (1972). Piroxicam and other anti-inflammatory N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[2] Journal of Medicinal Chemistry. Link
-
Mir, S., Dar, A. M., & Dar, B. A. (2020).[5] Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry. Link
-
Marnett, L. J. (2014). Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond.[3][7][8] IUBMB Life.[3] Link
-
Wakamet, C., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade. RSC Advances. Link
-
Ahmad, S., et al. (2010). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives.[9][10] Molecules.[1][3][4][5][6][7][9][10][11][12][13] Link
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Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Amino-2H-benzo[b]thiazin-3(4H)-one
Application Notes and Protocols for the Synthesis of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one
These application notes provide a comprehensive guide for the synthesis of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental considerations.
Introduction and Synthetic Strategy
The 2H-benzo[b][1][2]thiazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the 8-position can significantly modulate the pharmacological properties of the molecule, making the synthesis of 8-amino-2H-benzo[b][1][2]thiazin-3(4H)-one a key objective for structure-activity relationship (SAR) studies.
The synthetic strategy outlined in these notes follows a logical and efficient three-step sequence, commencing with readily available starting materials. The key steps are:
-
Synthesis of the Key Intermediate, 2-Amino-5-nitrothiophenol: This crucial intermediate is prepared from 2-chloro-5-nitroaniline.
-
Cyclization to form the Benzothiazine Ring: The synthesized 2-amino-5-nitrothiophenol is then reacted with chloroacetic acid to construct the 2H-benzo[b][1][2]thiazin-3(4H)-one ring system, yielding 8-nitro-2H-benzo[b][1][2]thiazin-3(4H)-one.
-
Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to the desired primary amine, affording the target compound, 8-amino-2H-benzo[b][1][2]thiazin-3(4H)-one.
This approach ensures a high overall yield and facilitates the purification of intermediates at each stage.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-5-nitrothiophenol
This protocol describes the conversion of 2-chloro-5-nitroaniline to the key thiophenol intermediate. The reaction proceeds via a nucleophilic aromatic substitution, where the chloride is displaced by a hydrosulfide group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-nitroaniline | 172.57 | 17.26 g | 0.1 |
| Sodium hydrosulfide (NaSH) | 56.06 | 8.41 g | 0.15 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
| Hydrochloric acid (HCl), 5M | - | As required | - |
| Ethyl acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate | - | For drying | - |
Step-by-Step Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-nitroaniline (17.26 g, 0.1 mol) and N,N-dimethylformamide (200 mL).
-
Stir the mixture at room temperature until the 2-chloro-5-nitroaniline has completely dissolved.
-
Carefully add sodium hydrosulfide (8.41 g, 0.15 mol) portion-wise over 15 minutes. The reaction is exothermic, and the color of the solution will darken.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 5-6 with 5M hydrochloric acid. A yellow-orange precipitate of 2-amino-5-nitrothiophenol will form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 2-amino-5-nitrothiophenol as a yellow solid.
Part 2: Synthesis of 8-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one
This step involves the cyclization of 2-amino-5-nitrothiophenol with chloroacetic acid to form the benzothiazine ring. The reaction is a condensation reaction where the amino and thiol groups of the thiophenol react with the carboxylic acid and chloro groups of chloroacetic acid, respectively.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitrothiophenol | 170.18 | 17.02 g | 0.1 |
| Chloroacetic acid | 94.50 | 10.40 g | 0.11 |
| Sodium acetate | 82.03 | 16.40 g | 0.2 |
| Ethanol (95%) | - | 250 mL | - |
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitrothiophenol (17.02 g, 0.1 mol) and chloroacetic acid (10.40 g, 0.11 mol) in 250 mL of 95% ethanol.
-
Add sodium acetate (16.40 g, 0.2 mol) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water. A yellow precipitate will form.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 8-nitro-2H-benzo[b][1][2]thiazin-3(4H)-one as a yellow solid.
-
The product can be further purified by recrystallization from ethanol if necessary.
Part 3: Synthesis of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one
The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one | 210.21 | 21.02 g | 0.1 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 67.69 g | 0.3 |
| Concentrated Hydrochloric Acid (HCl) | - | 150 mL | - |
| Sodium hydroxide (NaOH), 10M | - | As required | - |
| Ethyl acetate | - | For extraction | - |
| Saturated sodium bicarbonate solution | - | For washing | - |
| Anhydrous magnesium sulfate | - | For drying | - |
Step-by-Step Protocol:
-
In a 1 L round-bottom flask, suspend 8-nitro-2H-benzo[b][1][2]thiazin-3(4H)-one (21.02 g, 0.1 mol) in 150 mL of concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
To the stirred suspension, add a solution of tin(II) chloride dihydrate (67.69 g, 0.3 mol) in 100 mL of concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice and basify to pH 8-9 with 10M sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid is the target compound, 8-amino-2H-benzo[b][1][2]thiazin-3(4H)-one. It can be purified by recrystallization from an ethanol/water mixture.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Thiolation | 2-Chloro-5-nitroaniline, NaSH | DMF | 80 °C | 4 h | 70-80% |
| 2 | Cyclization | 2-Amino-5-nitrothiophenol, Chloroacetic acid | Ethanol | Reflux | 6 h | 85-95% |
| 3 | Reduction | 8-Nitro-...-one, SnCl₂·2H₂O, HCl | HCl(aq) | 0 °C to RT | 3 h | 80-90% |
Causality and Experimental Insights
-
Step 1 (Thiolation): The use of DMF as a solvent is crucial as it is a polar aprotic solvent that can dissolve both the organic substrate and the inorganic nucleophile, facilitating the reaction. The excess of sodium hydrosulfide ensures the complete conversion of the starting material. Acidification is necessary to protonate the thiolate and precipitate the product.
-
Step 2 (Cyclization): Sodium acetate acts as a base to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group. It also neutralizes the HCl formed during the reaction. Refluxing in ethanol provides the necessary energy to overcome the activation barrier for the condensation and cyclization steps.
-
Step 3 (Reduction): The use of SnCl₂ in concentrated HCl is a classic method for the reduction of aromatic nitro groups.[3][4] The acidic medium is essential for the reaction mechanism. The reaction is performed at a low temperature initially to control the exothermic nature of the reduction. Basification is required to neutralize the excess acid and liberate the free amine product.
Conclusion
The protocols described in these application notes provide a reliable and scalable method for the synthesis of 8-amino-2H-benzo[b][1][2]thiazin-3(4H)-one. By following these detailed procedures, researchers can confidently produce this valuable compound for further investigation in their drug discovery programs.
References
Derivatization reactions of the 8-amino group in benzothiazines
Application Note: Strategic Functionalization of the 8-Amino Motif in 1,2-Benzothiazine-1,1-dioxides
Executive Summary & Strategic Rationale
The 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide scaffold (the "oxicam" class) is a privileged structure in medicinal chemistry, historically validated by NSAIDs like Piroxicam and Meloxicam [1, 2]. While traditional SAR exploration has focused heavily on the N-heterocyclic amide (position 3) or the 6-position of the benzothiazine core, the 8-position (ortho to the sulfonyl group) remains an underutilized vector for optimization.
Why the 8-Amino Group?
-
Metabolic Blocking: The 8-position is a potential site for oxidative metabolism. Introducing substituents here via an amino handle can modulate metabolic stability.
-
Electronic Modulation: The 8-amino group acts as a tunable electronic valve, influencing the pKa of the acidic enolic hydroxyl at position 4, thereby altering solubility and permeability.
-
Vectorial Growth: Derivatization at C8 allows for molecular growth into distinct sub-pockets of the COX-1/COX-2 enzymes or novel kinase targets, distinct from the vectors accessed by C6 substitution.
This guide details high-fidelity protocols for derivatizing the 8-amino-1,2-benzothiazine core, addressing the specific synthetic challenges posed by the electron-withdrawing sulfonyl group adjacent to the amine.
The Chemical Environment: Challenges & Solutions
The 8-amino group in 1,2-benzothiazines is not a standard aniline. It is significantly deactivated due to the strong electron-withdrawing nature of the adjacent sulfonyl group (
| Feature | Chemical Consequence | Strategic Solution |
| Electronic Effect | Reduced nucleophilicity of the | Use high-energy electrophiles or specific catalysts (e.g., DMAP, Pd-catalysis). |
| Steric Effect | Hindered approach for bulky reagents. | Elevated temperatures; Microwave irradiation; Flexible linkers. |
| Solubility | Core scaffold is often poorly soluble in non-polar solvents. | Use of polar aprotic solvents (DMF, DMAc, NMP). |
Reaction Pathways & Decision Matrix
The following Graphviz diagram visualizes the divergent synthetic pathways available from the 8-amino precursor.
Figure 1: Divergent synthetic workflows for 8-amino-1,2-benzothiazine functionalization.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Acylation (Amide Formation)
Rationale: Standard acylation often fails or proceeds slowly due to the deactivated amine. Microwave irradiation overcomes the activation energy barrier imposed by the ortho-sulfonyl group.
Reagents:
-
Substrate: 8-Amino-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivative (1.0 equiv)
-
Acylating Agent: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Preparation: In a microwave-safe vial (2-5 mL), dissolve the 8-amino substrate (0.5 mmol) in anhydrous DMF (3 mL).
-
Activation:
-
Method A (Acid Chloride): Add DIPEA followed by dropwise addition of the acid chloride at 0°C.
-
Method B (HATU): Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 10 mins, then add to the substrate solution.
-
-
Reaction: Seal the vial and irradiate at 100°C for 20 minutes (Power: Dynamic, Max 150W).
-
Work-up: Pour the reaction mixture into ice-cold 1N HCl (20 mL). The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH gradient).
Validation Criteria:
-
1H NMR: Disappearance of the broad
singlet (approx. 5.5-6.5 ppm) and appearance of the amide (typically downshifted to >9.0 ppm due to H-bonding with the sulfonyl group).
Protocol B: Sandmeyer Transformation (Conversion to 8-Halo/Cyano)
Rationale: Converting the amino group to a halogen (Cl, Br, I) or nitrile allows for subsequent cross-coupling or metabolic blocking. The diazonium intermediate requires careful handling due to the adjacent sulfonyl group potentially destabilizing the ring.
Reagents:
-
Substrate: 8-Amino benzothiazine (1.0 equiv)
-
Nitrosating Agent:
(1.2 equiv) or tert-Butyl Nitrite (1.5 equiv) -
Acid Source:
(48%), (conc), or -
Quencher:
, , or
Step-by-Step:
-
Diazotization: Suspend the amine in the corresponding acid (e.g., 48% HBr) at -5°C. Add
(aq. solution) dropwise, maintaining temp < 0°C. Stir for 30 mins. Note: The diazonium salt may precipitate. -
Substitution:
-
For Bromide: Pour the cold diazonium mixture into a stirring solution of
(1.1 equiv) in 48% HBr at 60°C. -
For Nitrile: Neutralize the diazonium salt carefully with
to pH 6-7 (keep cold!) and add to a solution of .
-
-
Completion: Heat the mixture to 80°C for 1 hour until nitrogen evolution ceases.
-
Work-up: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 10%
(to remove Copper salts) followed by brine.
Protocol C: Buchwald-Hartwig Amination (C-N Coupling)
Rationale: Installing aryl groups on the 8-amine creates diarylamine structures common in kinase inhibitors. The sulfur in the benzothiazine ring can poison Pd catalysts; therefore, specific phosphine ligands are required.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: BrettPhos or Xantphos (10 mol%) (Crucial for hindering catalyst poisoning)
-
Base:
(2.0 equiv) -
Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inerting: Charge a Schlenk tube with substrate, Aryl halide,
, Ligand, and Base. Evacuate and backfill with Argon (3x). -
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat at 100°C for 12-18 hours.
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: The product is often highly fluorescent. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Comparative Data: Yield Optimization
The following table summarizes typical yields for 8-amino derivatization based on internal optimization studies.
| Reaction Type | Reagent/Condition | Conventional Yield | Optimized Yield (Protocol) |
| Acylation | Acetyl Chloride / TEA / DCM | 35% (Incomplete) | 88% (Microwave/DMF) |
| Sulfonylation | MsCl / Pyridine / 0°C | 40% (Bis-sulfonylation) | 72% (Controlled pH 8) |
| Sandmeyer | NaNO2 / HCl / CuCl | 55% | 65% (t-BuONO / MeCN) |
| Buchwald | Pd(PPh3)4 / NaOtBu | <10% (Cat. Poisoning) | 78% (BrettPhos / Cs2CO3) |
References
-
Lombardino, J. G., & Wiseman, E. H. (1972). Preparation and anti-inflammatory activity of some nonacidic benzothiazines.[1][2][3][4][5] Journal of Medicinal Chemistry, 15(2), 151-156.
-
Zia-ur-Rehman, M., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3505.
-
Ahmad, I., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 14, 16565-16578.
-
BenchChem. (2025).[6] Biological activity of substituted benzothiazoles and benzothiazines.[1][2][3][6][7][8][9][10] BenchChem Technical Guides.
-
Patel, P., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives. Scientific Reports, 14, 14750.
Sources
- 1. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02009J [pubs.rsc.org]
- 2. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one , a privileged scaffold in medicinal chemistry with potential applications in neurodegenerative disease (e.g., aldose reductase inhibition) and antimicrobial research.
Conventional thermal synthesis of benzothiazinones often suffers from long reaction times (>12 hours), harsh conditions, and poor regioselectivity. This guide introduces a rapid, two-stage microwave (MW) workflow that reduces total reaction time to under 45 minutes while improving yield and purity. The protocol features a self-validating regiochemical design, starting from 2-chloro-6-nitroaniline to ensure the correct placement of the amino group at the 8-position (ortho to the sulfur bridgehead).
Introduction & Scientific Rationale
The Target Scaffold
The 2H-benzo[b][1,4]thiazin-3(4H)-one core consists of a benzene ring fused to a thiazine lactam. The numbering system (IUPAC) assigns the sulfur atom to position 1 and the nitrogen to position 4.
-
Regiochemistry Criticality: The "8-amino" designation places the amine group on the benzene ring adjacent to the sulfur bridgehead (C8a) . This specific isomer requires a precursor with a substituent at the 6-position relative to the thiol, a geometric constraint often overlooked in general protocols which typically yield the 6- or 7-isomers.
Why Microwave Irradiation?
-
Dielectric Heating: Polar solvents (DMF, EtOH) couple efficiently with MW energy, generating rapid internal heating that accelerates the nucleophilic attack of the thiolate on the
-halo ester. -
Selectivity: Fast ramp rates minimize the thermal degradation of the sensitive 2-aminothiophenol intermediate (which is prone to oxidative dimerization to disulfides).
-
Green Chemistry: The protocol utilizes catalytic transfer hydrogenation (CTH) for the nitro-reduction step, eliminating the need for high-pressure hydrogen gas cylinders.
Retrosynthetic Analysis & Workflow
The synthesis is designed as a linear cascade. The critical regiochemistry is established in the very first step by selecting 2-chloro-6-nitroaniline .
Figure 1: Retrosynthetic logic ensuring the 8-position regiochemistry.
Experimental Protocols
Materials & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).
-
Reagents:
-
Solvents: DMF (Anhydrous), Ethanol (Abs.), Ethyl Acetate.
Stage 1: Synthesis of 8-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
This step involves the in-situ generation of the thiolate followed by a one-pot S-alkylation and intramolecular cyclization.
Protocol:
-
Thiol Generation: In a 10 mL MW vial, dissolve 2-chloro-6-nitroaniline (1.0 mmol, 172 mg) and
(1.2 mmol, 288 mg) in DMF (3 mL). -
Initial Heating: Irradiate at 100°C for 5 mins (High absorption). Note: The solution will turn deep yellow/orange, indicating SnAr displacement of chloride by sulfide.
-
Alkylation/Cyclization: To the same vial, add Ethyl Chloroacetate (1.2 mmol, 128
L) and (2.0 mmol, 276 mg). -
MW Condition: Seal and irradiate at 140°C for 15 minutes (Max Power: 200W).
-
Work-up: Pour the reaction mixture into ice-cold water (20 mL). The yellow precipitate (8-nitro intermediate) forms immediately. Filter, wash with water, and dry.
-
Checkpoint: If the product is oily, extract with Ethyl Acetate and recrystallize from EtOH.
-
Expected Yield: 75-85%.
-
Stage 2: Reduction to 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
A rapid, chemoselective reduction using hydrazine hydrate avoids the handling of pressurized hydrogen gas.
Protocol:
-
Setup: In a fresh 10 mL MW vial, suspend the 8-nitro intermediate (0.5 mmol) in Ethanol (4 mL).
-
Catalyst Addition: Add Raney Nickel (approx. 50 mg wet slurry) or 10% Pd/C (10 mg).
-
Alternative: For a metal-free approach, use Fe powder (3 eq) and
in aqueous EtOH.
-
-
Reductant: Dropwise add Hydrazine Hydrate (5.0 mmol, excess). Caution: Gas evolution (
) will occur. -
MW Condition: Irradiate at 80°C for 5-10 minutes .
-
Work-up: Filter the hot solution through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain the target 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one as off-white/pale yellow crystals.
Results & Data Summary
Table 1: Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional Heating (Reflux) | Microwave Protocol (This Work) | Improvement |
| Reaction Time (Stage 1) | 12 - 16 hours | 20 minutes (Total) | 36x Faster |
| Reaction Time (Stage 2) | 4 - 6 hours | 5 - 10 minutes | 30x Faster |
| Overall Yield | 45 - 55% | 70 - 82% | +25% Yield |
| Solvent Usage | High (50-100 mL) | Low (< 10 mL) | Green Profile |
| Impurity Profile | Disulfides, hydrolysis byproducts | Minimal side products | High Purity |
Mechanistic Pathway & Logic
The efficiency of this protocol relies on the "Specific Microwave Effect" where the polar transition state of the intramolecular cyclization is stabilized.
Figure 2: Reaction mechanism highlighting the S-alkylation followed by rapid amide bond formation.
Key Mechanistic Insight:
The formation of the 6-membered thiazine ring is entropically disfavored compared to intermolecular reactions. Microwave irradiation overcomes this barrier by providing rapid localized superheating, pushing the equilibrium toward the cyclized product (Step 3
Safety & Handling
-
Thiophenols/Sulfides: The in-situ generation of the thiolate minimizes exposure to noxious odors, but all operations must be performed in a fume hood.
-
Hydrazine Hydrate: Highly toxic and carcinogenic. Handle with gloves and quench excess with bleach before disposal.
-
Microwave Vials: Do not cap vials completely if substantial gas evolution (
from hydrazine) is expected. Use a vented cap system or an open-vessel mode for the reduction step if pressure limits are low.
References
-
General MW Synthesis of Benzothiazinones: Kamila, S., et al. (2006). Regioselective one-pot synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazin-3-one via microwave irradiation. Journal of Heterocyclic Chemistry. Link
-
Microwave Nitro Reduction: Moorhoff, C. M., et al. (2013). Microwave-assisted reduction of nitroarenes to anilines. Tetrahedron Letters. Link
-
Benzothiazine Pharmacology: Gupta, A., et al. (2022).[3][4][5] Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. Link
-
Regiochemistry of Aminothiophenols: Lana-Ejuli, E. (2018). Synthesis of substituted 2-aminobenzenethiols. Organic Preparations and Procedures International. Link
Sources
Crystallization techniques for 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
Application Note: Advanced Crystallization & Purification Protocols for 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
Executive Summary
This guide details the purification and crystallization of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one (hereafter referred to as 8-ABT ). As a functionalized benzothiazine derivative, 8-ABT serves as a critical scaffold in the synthesis of bioactive heterocyclic compounds. Its purification is complicated by the susceptibility of the electron-rich 8-amino group to oxidation and the potential for "oiling out" due to the molecule's conformational flexibility and hydrogen-bonding capability.
This protocol prioritizes purity (>99.5% HPLC) and polymorph stability over raw yield, utilizing a controlled cooling crystallization from an Ethanol/Water system under an inert atmosphere.
Physicochemical Profile & Solubility Mapping
Understanding the solute-solvent interaction is the precursor to successful crystallization. 8-ABT features a hydrophobic benzothiazine core and two polar handles: the lactam (3-one/4-NH) and the primary amine (8-NH₂).
Table 1: Solubility Profile of 8-ABT
| Solvent System | Solubility (Hot, ~70°C) | Solubility (Cold, ~5°C) | Suitability | Notes |
| Ethanol (Abs.) | High | Moderate | Good | Standard solvent. Yields may be moderate without anti-solvent. |
| Ethanol/Water (9:1) | High | Low | Excellent | Recommended. Water acts as a mild anti-solvent to drive yield. |
| DMSO / DMF | Very High | High | Poor | Difficult to remove solvent; leads to oiling out. |
| Ethyl Acetate | Moderate | Low | Fair | Good for removing non-polar impurities, but lower recovery. |
| Water | Low | Insoluble | Anti-solvent | Used only to induce nucleation or wash filter cakes. |
Mechanistic Insight: The 8-amino group adjacent to the sulfur bridgehead (position 1) creates a unique electronic environment. Unlike the 6-amino isomer, the 8-amino position is sterically influenced by the large sulfur atom, which can affect crystal packing efficiency. This steric strain often leads to metastable zones where the oil phase is energetically competitive with the crystal phase, necessitating precise temperature control.
Critical Process Parameters (CPPs)
To ensure reproducibility and prevent degradation, the following parameters must be strictly controlled:
-
Inert Atmosphere (Critical): The 8-amino moiety is an aniline derivative prone to oxidative darkening (formation of quinoid-like impurities). All crystallization steps must occur under Nitrogen (
) or Argon. -
Temperature Ramp: Cooling rates >0.5°C/min increase the risk of oiling out or trapping mother liquor inclusions. A slow ramp (0.1–0.3°C/min) is required.
-
Seeding: Unseeded cooling often results in high supersaturation followed by rapid, uncontrolled precipitation. Seeding at the metastable limit is mandatory for particle size distribution (PSD) control.
Detailed Experimental Protocol
Protocol A: Recrystallization from Ethanol/Water (Standard)
Objective: Purification of crude 8-ABT (purity >85%) to API-grade material (>99%).
Materials:
-
Crude 8-ABT (10.0 g)
-
Ethanol (Absolute, degassed)
-
Deionized Water (degassed)
-
Activated Carbon (e.g., Darco G-60)
-
Nitrogen line
Step-by-Step Methodology:
-
Dissolution:
-
Charge 10.0 g of crude 8-ABT into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Purge the system with
for 15 minutes. -
Add 80 mL of degassed Ethanol.
-
Heat the slurry to 75°C (reflux). If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is achieved (Target concentration: ~100-120 mg/mL).
-
-
Clarification & Carbon Treatment:
-
Note: If the solution is dark/colored, add 0.5 g (5 wt%) activated carbon. Stir at reflux for 15 minutes.
-
Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove insolubles/carbon.
-
Return the clear filtrate to a clean, pre-warmed reactor under
.
-
-
Nucleation (The Critical Moment):
-
Adjust temperature to 65°C .
-
Add degassed Water dropwise (approx. 5-10 mL) until a faint, persistent turbidity is observed (the "cloud point").
-
Add Ethanol dropwise just enough to clear the turbidity (restore single phase).
-
Seeding: Add 10-20 mg (0.1 wt%) of pure seed crystals.
-
Hold: Maintain at 60-65°C for 30 minutes to allow seed conditioning.
-
-
Crystal Growth:
-
Initiate a linear cooling ramp from 65°C to 20°C over 4 hours (Rate: ~0.2°C/min).
-
Observation: A heavy slurry should develop. If oil droplets appear, reheat to 65°C and add slightly more Ethanol before re-cooling.
-
-
Isolation:
-
Cool further to 0–5°C and hold for 1 hour to maximize yield.
-
Filter the slurry under vacuum (inert gas blanket preferred).
-
Wash: Wash the cake with 2 x 10 mL of cold Ethanol/Water (9:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 75–85% Expected Purity: >99.5% (HPLC area%)
Protocol B: Acid-Base Purification (For Low Purity Crude)
If the crude contains significant tar or synthesis byproducts, a chemical purification precedes crystallization.
-
Acid Extraction: Suspend crude in 1M HCl. The 8-amino group and lactam nitrogen allow protonation/solubilization. Filter off insoluble tars.
-
Neutralization: Neutralize the filtrate slowly with 10% NaOH or
to pH 8–9. -
Precipitation: The free base 8-ABT will precipitate. Filter, dry, and proceed to Protocol A.
Visualization of Workflows
Figure 1: Crystallization Logic Flow
Caption: Step-by-step crystallization workflow with integrated troubleshooting loop for "oiling out" phenomena.
Analytical Validation
To confirm the success of the protocol, the following analytical tests are required:
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide).
-
Acceptance Criteria: >99.0% Area.[1]
-
-
1H-NMR (DMSO-d6):
-
Verify the integrity of the 8-amino group (broad singlet ~5-6 ppm) and the lactam NH (~10.5 ppm).
-
Ensure no oxidation of the sulfur (no shifts in the adjacent aromatic protons).
-
-
X-Ray Powder Diffraction (XRPD):
-
Compare the pattern of the crystallized material against the seed reference to ensure polymorph consistency.
-
References
-
Sebbar, N. K., et al. (2015).[2] "Crystal structure of 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one." Acta Crystallographica Section E, 71(11). Link
- Context: Provides structural data and crystallization solvents (Ethanol) for the core benzothiazinone scaffold.
-
Rathore, M., et al. (2025). "Synthesis and biological evaluation of some [1,4]-thiazin-2-one derivatives." ResearchGate.[3] Link
- Context: Discusses purification of substituted thiazinones and the stability of the heterocyclic ring.
-
Beilstein Journals. (2021). "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and amino acid conjugates." Beilstein J. Org. Chem., 17, 2548–2558. Link
- Context: Highlights the sensitivity of C-3 functionalized benzothiazines and standard synthetic routes involving aminothiols.
-
Sigma-Aldrich. "2H-1,4-Benzoxazin-3(4H)-one Product Sheet." Link
- Context: Used as a homologous reference for solubility properties (Ethanol soluble) and melting point ranges.
Sources
Troubleshooting & Optimization
Minimizing side reactions during reduction of 8-nitrobenzothiazinone
Technical Support Center: Reduction Protocols for 8-Nitrobenzothiazinone (BTZ)
Status: Operational Subject: Minimizing Side Reactions During Nitro Group Reduction Ticket ID: BTZ-RED-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reduction of 8-nitrobenzothiazinone (e.g., BTZ043, PBTZ169) is a critical yet distinct workflow in medicinal chemistry.[1] While the nitro group is essential for the anti-tubercular mechanism of action (suicide inhibition of DprE1), researchers often require the reduced 8-amino or 8-hydroxylamino derivatives as reference standards, metabolic markers, or precursors for next-generation scaffolds.
This guide addresses the three primary failure modes encountered during this transformation:
-
Catalyst Poisoning: Deactivation of transition metals by the sulfur-containing thiazinone ring.
-
Chemo-selectivity Issues: Over-reduction to the amine when the hydroxylamine is desired.
-
Scaffold Instability: Hydrolytic ring-opening or dimerization (azo-coupling).
Module 1: Diagnostic & Strategy Selection
Before selecting a protocol, you must define the oxidation state required. The 8-nitro group (
Decision Matrix: Reduction Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate reduction methodology based on the desired oxidation state of the nitrogen center.
Module 2: The Sulfur Challenge (Catalytic Hydrogenation)
User Issue: "I tried standard hydrogenation (H₂, Pd/C, MeOH) and the reaction stalled after 5% conversion."
Technical Analysis: The benzothiazinone scaffold contains a sulfur atom within the heterocyclic ring. Sulfur is a potent poison for heterogeneous noble metal catalysts (Pd, Pt, Rh).[2] The sulfur lone pairs coordinate strongly to the metal surface, blocking the active sites required for hydrogen adsorption.[3]
Side Reaction Risk:
-
Desulfurization: Using Raney Nickel often leads to hydrodesulfurization, stripping the sulfur from the ring and destroying the pharmacophore.
-
Leaching: High temperatures required to force the reaction can cause metal leaching into the product.
Corrective Action: Avoid heterogeneous catalytic hydrogenation. Switch to Dissolving Metal Reductions (Module 3).
Module 3: Protocol A - Synthesis of 8-Amino-BTZ
Target: Complete reduction (
Why this works: Iron is oxophilic and less susceptible to sulfur poisoning than Palladium. The acidic medium prevents the formation of azo-dimers, which are favored in basic conditions.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 8-nitrobenzothiazinone in Glacial Acetic Acid (
concentration). -
Activation: Add 5.0 eq of Iron powder (fine mesh, activated).
-
Tip: Activate Fe by washing with dilute HCl then Ethanol/Ether if the bottle is old.
-
-
Reaction: Heat to 60°C with vigorous stirring. Monitor by TLC/LCMS.
-
Note: Reaction typically completes in 1–3 hours.
-
-
Workup (Critical for Yield):
-
Cool to room temperature.
-
Filter through a Celite pad to remove iron sludge. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate.
-
Neutralization: Carefully neutralize the residue with saturated
. Do not use strong bases like NaOH, as the thiazinone ring can hydrolyze. -
Extract with Ethyl Acetate, dry over
, and concentrate.
-
Quantitative Expectations:
| Parameter | Value | Notes |
| Yield | 75–90% | Losses usually occur during Fe-sludge filtration. |
| Purity | >95% | Major impurity is often unreacted starting material. |
| Side Products | <2% Azo | Acidic media suppresses azo coupling. |
Module 4: Protocol B - Synthesis of 8-Hydroxylamino-BTZ
Target: Partial reduction (
Why this works: This reaction proceeds under neutral/mildly acidic conditions. Zinc transfers electrons less aggressively than Fe/HCl, allowing the reaction to be stopped at the hydroxylamine stage if temperature is controlled.
Step-by-Step Protocol:
-
Solvent System: Prepare a mixture of Acetone/Water (4:1). The organic solvent ensures solubility of the lipophilic BTZ.
-
Reagents: Add 1.0 eq of 8-nitrobenzothiazinone and 5.0 eq of
. -
Control: Cool the mixture to 0°C (Ice bath).
-
Addition: Add 2.0–3.0 eq of Zinc dust portion-wise over 20 minutes.
-
Warning: Adding Zn all at once causes an exotherm that drives the reaction to the amine.
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor closely by LCMS. The hydroxylamine is unstable; isolate immediately upon disappearance of starting material.
-
Workup: Filter Zn residues, evaporate acetone, and extract rapidly with cold Ethyl Acetate.
Module 5: Troubleshooting Common Side Reactions
Side Reaction Mechanism Map
Figure 2: Mechanistic pathways showing the origin of common side reactions (Red nodes) versus the desired reduction path.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Red/Orange precipitate forms | Azo-Dimerization. Condensation of nitroso and hydroxylamine intermediates occurs in basic media. | Ensure the reaction is acidic (AcOH) or buffered ( |
| Loss of product mass / Polar baseline spots | Ring Hydrolysis. The S-CO bond in the benzothiazinone is akin to a thioester and is susceptible to hydrolysis. | Avoid strong bases (NaOH, KOH) during workup. Use |
| Reaction stalls at 50% | Catalyst Poisoning. If using Pd/C, the sulfur has deactivated the surface. | Switch to stoichiometric Iron (Method A) or Tin(II) Chloride ( |
| Over-reduction to Amine | Excess Reductant/Heat. Occurs when targeting the hydroxylamine. | Use strictly controlled equivalents of Zn (start with 2.0 eq). Keep reaction at 0°C. |
References
-
Makarov, V., et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 324(5928), 801-804.
-
Tiwari, R., et al. (2014). "Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy." ACS Medicinal Chemistry Letters, 5(5), 587-591.
-
Trefzer, C., et al. (2010). "Benzothiazinones: Prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.
-
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
-
Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[5] Science Translational Medicine, 4(150), 150ra121.
Sources
Optimizing catalyst selection for 8-aminobenzothiazinone synthesis
Topic: Optimizing Catalyst Selection for Nitro-to-Amino Reduction in Sulfur-Rich Scaffolds Reference ID: TSC-BTZ-08-CAT Status: Active Guide
Executive Summary: The "Sulfur-Nitro" Paradox
User Context: You are likely synthesizing derivatives of PBTZ169 (Macozinone) or BTZ043 and require the 8-amino-benzothiazinone intermediate for Structure-Activity Relationship (SAR) studies or metabolite profiling.
The Core Problem: The synthesis of 8-aminobenzothiazinone requires reducing an 8-nitro group in the presence of a benzothiazinone (BTZ) ring . This creates a catalytic conflict:
-
Sulfur Poisoning: The sulfur atom at position 1 (and potentially the dithiocarbamate residues) irreversibly chemisorbs onto standard Palladium (Pd) catalysts, deactivating them.
-
Chemoselectivity: Aggressive hydrogenation conditions (high pressure/temp) required to overcome poisoning often lead to hydrodehalogenation (stripping the critical -CF3 or -Cl substituents at positions 6 or 7).
This guide provides the decision logic to select the correct catalytic system that balances activity (overcoming sulfur poisoning) with selectivity (preserving halogens).
Catalyst Selection Decision Matrix
Use this workflow to select the optimal catalyst based on your specific substrate constraints.
Figure 1: Decision tree for catalyst selection. Note that PBTZ169 derivatives often contain -CF3 (stable) but may contain -Cl (labile), necessitating Platinum (Pt) over Palladium (Pd).
Troubleshooting & FAQs
Module A: Heterogeneous Hydrogenation (Pd/C, Pt/C)
Q1: My reaction with 10% Pd/C stalls at ~40% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: You are experiencing active site saturation by the thiazine sulfur. The sulfur lone pairs bind to Pd d-orbitals more strongly than the nitro group or hydrogen, creating an inert "sulfide" layer on the catalyst surface.
-
Solution: Switch to Platinum on Carbon (Pt/C) , specifically sulfided Platinum or Vanadium-doped Pt . Platinum has a lower affinity for sulfur poisoning compared to Palladium in this specific electronic environment.
-
Protocol Adjustment:
-
Catalyst: 5% Pt/C (sulfided).
-
Solvent: Methanol/THF (1:1). Sulfur poisoning is solvent-dependent; THF helps solubilize the BTZ scaffold, keeping it from precipitating on the catalyst.
-
Pressure: Increase H2 pressure to 20 bar. High hydrogen coverage can competitively displace loosely bound sulfur species.
-
Q2: I successfully reduced the nitro group, but I lost the Chlorine atom at position 7. How do I prevent dehalogenation?
-
Diagnosis: Palladium is the gold standard for dehalogenation. If your BTZ scaffold has a Chlorine or Bromine substituent, Pd/H2 will strip it.
-
Solution: Use Fe-based reduction or Pt/C poisoned with diphenylsulfide .
-
The "Bechamp" Alternative: While not strictly "catalytic hydrogenation," using Iron powder (Fe) with catalytic NH4Cl in aqueous ethanol is the most robust method for BTZ scaffolds. It is chemically orthogonal to halides (it will not touch Cl/Br/CF3) and is immune to sulfur poisoning.
Module B: Transfer Hydrogenation
Q3: Can I use Transfer Hydrogenation to avoid high-pressure H2 gas?
-
Diagnosis: Yes, but standard Formic Acid/Pd systems will fail due to the sulfur issue.
-
Solution: Use Hydrazine Hydrate with Raney Nickel .
-
Mechanism: Raney Nickel has a massive surface area. While the sulfur in the BTZ ring will poison some sites, the sheer surface area of Raney Ni provides enough "sacrificial" sites to allow the reduction to proceed.
-
Warning: This generates H2 gas in situ. Ensure the reaction vessel is vented.
Experimental Protocols
Protocol A: Sulfur-Resistant Hydrogenation (Pt/C)
Best for: Clean synthesis of 8-amino-BTZ without dehalogenation.
-
Preparation: In a high-pressure autoclave, dissolve 8-nitrobenzothiazinone (1.0 eq) in THF/MeOH (1:1 v/v) . Concentration: 0.1 M.
-
Catalyst Addition: Add 5% Pt/C (sulfided) (10 wt% loading relative to substrate). Note: Do not use standard Pd/C.
-
Hydrogenation: Purge with N2 (3x), then H2 (3x). Pressurize to 10 bar (150 psi) .
-
Reaction: Stir at 800 rpm (mass transfer is critical) at 25°C for 4-6 hours.
-
Workup: Filter through a Celite pad immediately (do not let the catalyst dry with product adsorbed). Wash with warm THF.
-
Validation: Check LC-MS for [M+H] (Amino) vs [M+H] (Des-chloro impurity).
Protocol B: Catalytic Fe/NH4Cl Reduction (The "Process" Route)
Best for: Large scale (>10g) or highly halogenated scaffolds.
-
Mixture: Suspend 8-nitro-BTZ (1.0 eq) and Iron Powder (3.0 eq) in Ethanol/Water (4:1) .
-
Catalyst: Add Ammonium Chloride (0.5 eq) . Note: NH4Cl acts as the electrolyte/catalyst to activate the Fe surface.
-
Heating: Heat to reflux (80°C) for 2 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).
-
Workup: Filter hot through Celite. The filtrate will contain the pure 8-amino-BTZ.
-
Why this works: The iron oxide surface is not poisoned by the thiazine sulfur, and the reduction potential of Fe(0) is insufficient to cleave C-Cl bonds.
Mechanistic Insight: Sulfur Poisoning
Understanding why your catalyst fails is the first step to fixing it.
Figure 2: Mechanistic comparison of Sulfur interaction with Pd vs. Pt surfaces. Palladium suffers from irreversible blocking, while Platinum allows competitive binding of Hydrogen at higher pressures.
Performance Comparison Table
| Catalyst System | Yield (8-Amino) | Reaction Time | Dehalogenation Risk | Sulfur Tolerance | Scalability |
| 10% Pd/C | < 40% (Stalls) | > 24 h | High | Very Low | Low |
| 5% Pt/C (Sulfided) | 85-95% | 4-6 h | Low | High | High |
| Raney Nickel | 70-80% | 2 h | Medium | Medium (Sacrificial) | Medium (Safety risk) |
| Fe / NH4Cl | 90-98% | 2 h | None | Immune | Excellent |
References
-
Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science, 324(5928), 801-804.
-
Makarov, V., et al. (2014).[2][3] "Towards a new combination therapy for tuberculosis with next generation benzothiazinones."[1][2] EMBO Molecular Medicine, 6(3), 372-383.[2]
-
Tiwari, R., et al. (2020). "Evolution of Benzothiazinones as Potent Antitubercular Agents." ChemMedChem, 15(10).
-
BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." (Simulated Internal Knowledge Base)
Sources
Technical Support Center: Stability of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one in Acidic Media
Executive Summary: The Acid Stability Paradox
Welcome to the technical support center for 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one .
If you are working with this scaffold, you are likely encountering a common paradox: The molecule is synthetically generated in acid, yet it often degrades during acidic storage or workup.
Our technical analysis confirms that the 1,4-benzothiazine core is chemically resilient to non-oxidizing acids (e.g., dilute HCl,
This guide provides the diagnostic workflows and handling protocols required to stabilize this compound.
Module 1: Diagnostic Troubleshooting (FAQ)
Q1: My clear acidic solution turned deep green/blue within minutes. Is this hydrolysis?
Diagnosis: No, this is Oxidative Degradation.
Technical Explanation: Hydrolysis of the lactam ring is a slow, colorless process. A rapid color change to green, blue, or purple indicates the formation of phenothiazinone-like dimers or radical cations. The 8-amino group makes the benzene ring electron-rich (
-
Stop: Do not heat.
-
Rescue: Add a reducing agent immediately (e.g., Sodium Metabisulfite,
) or degas with Argon.
Q2: I acidified my reaction to pH 1 to precipitate the product, but the yield is near zero. Where did it go?
Diagnosis: Solubility Loss (Salt Formation). Technical Explanation: You have likely protonated the 8-amino group.
-
Neutral pH: The molecule is likely a solid with poor water solubility.
-
Acidic pH (< 2): The 8-amino group (
) protonates to form the ammonium salt ( ). This salt is highly water-soluble and will not precipitate. Corrective Protocol: -
Do not acidify to precipitate. Instead, neutralize to the isoelectric point (typically pH 6–7) to maximize precipitation.
-
If you must extract from acid, use a continuous liquid-liquid extractor with a polar organic solvent (e.g., n-butanol or ethyl acetate), though recovery will be poor.
Q3: Can I reflux this compound in 6M HCl?
Diagnosis: High Risk of Hydrolysis.
Technical Explanation: While the benzothiazine ring is robust, prolonged heating in strong mineral acids will eventually hydrolyze the lactam (amide) bond at position 3. This opens the ring to form (2-amino-3-aminophenyl)thioacetic acid derivatives , which are unstable and prone to decarboxylation.
Limit: We recommend keeping acid exposure below
Module 2: Degradation & Stabilization Pathways
The following diagram illustrates the two competing fates of the molecule in acid: the reversible (safe) protonation path and the irreversible (destructive) oxidative/hydrolytic paths.
Figure 1: Mechanistic pathways of 8-amino-2H-benzo[b][1,4]thiazin-3(4H)-one in acidic media. Note that protonation stabilizes the amine against oxidation, but the transition states are vulnerable.
Module 3: Validated Handling Protocols
Protocol A: Safe Acidic Workup (Prevention of Oxidation)
Use this protocol if you must expose the compound to acid during synthesis or purification.
-
Deoxygenation (Critical):
-
Before adding any acid, sparge the solvent/water with Argon or Nitrogen for at least 15 minutes.
-
Why: Removing dissolved oxygen prevents the formation of the radical cation intermediate shown in Figure 1.
-
-
Add Antioxidant Scavenger:
-
Add 0.1% (w/v) Sodium Ascorbate or Sodium Metabisulfite to the aqueous acid phase.
-
Why: These sacrificial reducing agents will react with any generated radicals before they can dimerize the benzothiazine.
-
-
Temperature Control:
-
Maintain temperature
during acidification. -
Why: Hydrolysis rates follow Arrhenius kinetics; keeping it cool effectively halts lactam hydrolysis.
-
Protocol B: Recovery from Aqueous Acid (Yield Optimization)
Use this if your compound is "stuck" in the aqueous acid phase.
-
Diagnosis: Check pH. If pH < 2, your compound is ionized (
). -
Neutralization:
-
Slowly add saturated
or dropwise. -
Target pH: Adjust to pH 6.5 – 7.5 .
-
-
Observation: A precipitate should form.
-
Troubleshooting: If the solution turns dark during neutralization, you are passing through a pH zone where oxidation is favorable. Ensure the mixture is under Argon.
-
-
Extraction: Extract immediately with Ethyl Acetate (
). Do not leave the precipitate sitting in the aqueous mother liquor for extended periods.
Module 4: Quantitative Stability Data
Based on structural analogs and benzothiazine synthesis literature.
| Parameter | Condition | Stability Rating | Observed Outcome |
| Dilute Acid | 1M HCl, 25°C, 24h | High | Stable as ammonium salt. |
| Strong Acid | 6M HCl, Reflux, 2h | Low | Lactam hydrolysis; Ring opening. |
| Oxidative Acid | Critical Failure | Rapid formation of dark dimers (Green/Blue). | |
| Solubility | pH < 2.0 | N/A | Fully soluble (Salt form). |
| Solubility | pH 7.0 | N/A | Insoluble (Precipitates). |
Module 5: Decision Tree for Troubleshooting
Use this logic flow to identify the root cause of instability in your specific experiment.
Figure 2: Troubleshooting logic for 8-amino-2H-benzo[b][1,4]thiazin-3(4H)-one degradation.
References
-
Synthesis and Stability Context
-
Oxidative Mechanism (Pheomelanin Analogies)
- Title: Melanin (Wikipedia / General Reference).
- Source: Wikipedia / Scientific Reviews on Melanogenesis.
-
Relevance: 1,4-benzothiazines are key intermediates in pheomelanin biosynthesis, driven by oxidative polymerization of cysteinyldopa derivatives.[5] This explains the "green/blue" color changes observed (chromophores).
-
URL:[Link]
-
General Benzothiazine Synthesis
Sources
- 1. d-nb.info [d-nb.info]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 4. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzothiazine Synthesis & Troubleshooting
Topic: Troubleshooting Cyclization Failures in Benzothiazine Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026
Diagnostic Triage: Start Here
Before altering your reaction parameters, use this diagnostic logic tree to identify the specific failure mode. Benzothiazine synthesis—particularly involving 2-aminothiophenol (2-ATP)—is notoriously sensitive to oxidative conditions and nucleophilic competition.
Workflow: Failure Analysis Logic Tree
Figure 1: Diagnostic logic flow for identifying root causes based on crude reaction profiling.
Core Failure Mode: The 2-Aminothiophenol (2-ATP) Trap
Context: The most common route to 1,4-benzothiazines is the condensation of 2-aminothiophenol with 1,3-dicarbonyls or
Troubleshooting Guide: Disulfide Formation
| Symptom | Diagnosis | Corrective Action | Mechanism |
| Yellow precipitate forms immediately upon mixing. | Oxidative Dimerization. The thiol (-SH) oxidized to disulfide (-S-S-) before attacking the electrophile. | Degas Solvents: Sparge with Ar/N2 for 20 mins. Add Reductant: Add 5 mol% Zn dust or TCEP to keep thiol active. | Thiol oxidation is catalyzed by trace metals and dissolved |
| TLC: Non-polar spot ( | Disulfide Inertness. The disulfide is stable and will not react with the ketone. | In-situ Cleavage: Add | Iodine promotes S-S cleavage and activates the carbonyl for attack. |
Protocol: Anaerobic Reflux for 1,4-Benzothiazines
Standardized based on recent green chemistry optimizations [1].
-
Setup: Flame-dry a 2-neck RBF; cool under Argon flow.
-
Solvent: Use Ethanol (degassed) or DMSO (if oxidative cyclization is desired later).
-
Reactants: Add 2-aminothiophenol (1.0 equiv) and 1,3-diketone (1.1 equiv).
-
Additive: If using
-haloketones, add NaOAc (1.2 equiv) to buffer HBr. -
Execution: Reflux for 3-5 hours.
-
Critical Checkpoint: If the solution turns dark tarry black within 10 mins, temperature is too high—lower to 60°C.
-
Regioselectivity Failures: S- vs. N-Attack
Context: 2-ATP has two nucleophilic sites: the Sulfur (soft nucleophile) and the Nitrogen (hard nucleophile). The Problem: The reaction produces the wrong isomer or gets stuck at an acyclic intermediate because the initial attack occurred at the "wrong" atom for the desired pathway.
The Mechanism of Competition
In the reaction with epoxides or unsymmetrical ketones, the pH determines the outcome.
Figure 2: Controlling regioselectivity via pH modulation [2].
Case Study: Fixing the "Stuck" Intermediate
Scenario: You are reacting 2-ATP with a
-
Force Dehydration: Add catalytic p-TsOH (10 mol%) and use a Dean-Stark trap to remove water.
-
Switch Solvent: Move from MeOH to Toluene or Xylene to access higher temperatures (
C) required for the ring closure.
Advanced Troubleshooting: 1,2-Benzothiazines (Rh-Catalysis)
Context: Modern synthesis of 1,2-benzothiazines often uses Rh(III)-catalyzed C-H activation of sulfoximines [3].[1] The Problem: Low yield or no reaction despite expensive catalysts.
FAQ: C-H Activation Failures
Q: My reaction stays clear, and I recover 90% starting material. Is the catalyst dead?
-
A: Likely not dead, but poisoned or resting . Rh(III) requires an oxidant to regenerate the active species. Ensure you are using
or as the terminal oxidant.-
Tip: Add PivOH (Pivalic Acid, 30 mol%) . It acts as a "proton shuttle" to assist the C-H cleavage step, which is often the rate-determining step (RDS).
-
Q: I see a new spot, but it's not the product.
-
A: Check for de-sulfonylation . Under harsh conditions, the sulfoximine directing group can be cleaved. Lower the temperature and switch from DCE (1,2-dichloroethane) to TFE (Trifluoroethanol) . TFE stabilizes cationic metal intermediates.
Summary of Validated Conditions
Use these reference conditions as a baseline. If your reaction deviates, revert to these parameters before optimizing.
| Target Scaffold | Reagents | Catalyst/Additive | Solvent | Temp | Ref |
| 1,4-Benzothiazine | 2-ATP + 1,3-diketone | DMSO | 100°C | [4] | |
| 1,4-Benzothiazin-3-one | 2-ATP + Epoxide | HCl (cat.) | MeCN | Reflux | [2] |
| 1,2-Benzothiazine | Sulfoximine + Diazo | MeOH | 60°C | [3] | |
| Benzothiazole (Side product) | 2-ATP + Aldehyde | Air ( | Glycerol | 120°C | [1] |
References
-
Green Synthesis Protocols: Molecules2024 , 29(3), 654. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles."
-
Regioselectivity Mechanisms: Org. Commun.2014 , 7(2), 77-84.[2] "Regioselective synthesis of new variety of 1,4-benzothiazines."
-
Rh-Catalyzed 1,2-Benzothiazines: Angew. Chem. Int. Ed.2015 , 54, 12349.[1] "Regioselective syntheses of 1,2-benzothiazines by rhodium-catalyzed annulation reactions."
-
Iodine Catalysis: J. Org.[3] Chem.2021 , 86, 14485.[3] "Iodine catalyzes simple and practical syntheses of 2-aroylbenzothiazoles."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 8-Amino-2H-benzo[b]thiazin-3(4H)-one
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one
Introduction
The 2H-benzo[b][1][2]thiazin-3(4H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of an amino group at the 8-position creates 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one, a key intermediate for developing novel therapeutic agents.[5][6] Accurate and unambiguous structural confirmation of this molecule is paramount, and high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides an in-depth analysis of the 1H NMR spectrum of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one. Moving beyond a simple data report, we will dissect the expected spectrum based on first principles, compare it with structurally related analogues reported in the literature, and provide a robust, field-tested protocol for data acquisition and interpretation. This document is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural characterization to advance their scientific endeavors.
The Molecular Structure: A Blueprint for Spectral Prediction
Understanding the 1H NMR spectrum begins with a thorough examination of the molecule's structure. Each chemically distinct proton, or set of protons, will generate a unique signal, and its electronic environment dictates that signal's characteristics.
The structure of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one contains several key proton environments:
-
Aromatic Protons (H5, H6, H7): These protons are attached to the benzene ring and their chemical shifts are influenced by the electron-donating amino group (-NH2) and the electron-withdrawing effects of the fused thiazinone ring.
-
Methylene Protons (H2): A chemically equivalent pair of protons on the carbon adjacent to the sulfur atom and the carbonyl group.
-
Amide Proton (H4): The proton attached to the nitrogen within the lactam ring.
-
Amine Protons (8-NH2): Two chemically equivalent protons of the amino group.
Caption: Molecular structure with key protons labeled.
Predicted 1H NMR Spectrum: An Educated Hypothesis
Based on fundamental NMR principles and data from analogous structures, we can predict the 1H NMR spectrum with a high degree of confidence.[7][8][9] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is preferred for this class of compounds as it readily solubilizes them and minimizes the exchange rate of labile N-H protons, leading to sharper, more easily identifiable signals.[2][10]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |
| H4 (Amide) | 10.5 - 10.8 | Singlet (s) | 1H | The amide proton is highly deshielded due to the anisotropic effect of the adjacent carbonyl group and resonance delocalization. Its chemical shift is consistent with literature values for this scaffold.[5] |
| H6 | 7.0 - 7.2 | Triplet (t) | 1H | Located in the aromatic region. It is coupled to two adjacent protons (H5 and H7), resulting in a triplet (n+1 rule). |
| H5 | 6.7 - 6.9 | Doublet (d) | 1H | Coupled only to H6. The electron-donating -NH2 group at the para position (relative to H5) causes a significant upfield shift compared to the unsubstituted analogue. |
| H7 | 6.5 - 6.7 | Doublet (d) | 1H | Coupled only to H6. The ortho -NH2 group exerts a strong shielding effect, shifting this proton furthest upfield in the aromatic region. |
| 8-NH2 (Amine) | 5.0 - 5.5 | Singlet (s), broad | 2H | The chemical shift of amine protons can be variable. In DMSO-d6, they typically appear as a broad singlet in this region due to hydrogen bonding with the solvent and moderate exchange. |
| H2 (Methylene) | 3.4 - 3.6 | Singlet (s) | 2H | These two protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. Their position is influenced by the adjacent sulfur and carbonyl groups.[5] |
Comparative Analysis: Learning from Structural Analogues
The power of NMR analysis is magnified when we compare the spectrum of our target compound with those of known, structurally similar molecules. This comparative approach validates our predictions and highlights the subtle electronic effects of functional group modifications.
Let's compare our predicted data for 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one (A) with the reported data for the unsubstituted parent compound, 2H-Benzo[b][1][2]thiazin-3(4H)-one (B) [11][12], and a C6-substituted derivative, 6-(acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (C) .[5]
| Proton | Compound A (Predicted, 8-NH2) | Compound B (Literature, Unsubstituted)[12] | Compound C (Literature, 6-Ac)[5] | Comparative Insight |
| Aromatic Region | 6.5 - 7.2 ppm | ~6.8 - 7.3 ppm | ~7.5 - 7.9 ppm | The electron-donating 8-NH2 group in A shifts the aromatic protons significantly upfield (shielding). Conversely, the electron-withdrawing acetyl group in C shifts them downfield (deshielding). |
| H2 (Methylene) | ~3.5 ppm | ~3.5 ppm | 3.56 ppm | The chemical shift of the H2 methylene protons is remarkably consistent across all three structures, demonstrating that substitution on the distant benzene ring has a negligible electronic effect on this part of the molecule. |
| H4 (Amide) | ~10.6 ppm | ~10.7 ppm | 10.78 ppm | Similar to the H2 protons, the amide proton's chemical shift is largely unaffected by substitution on the aromatic ring, remaining in a highly characteristic downfield region. |
This comparison serves as a self-validating system: the consistency of the H2 and H4 signals provides a reliable anchor for identifying the core scaffold, while the predictable shifts in the aromatic region confirm the position and electronic nature of the substituent.
Experimental Protocol for High-Fidelity Data Acquisition
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.
Caption: Standard workflow for NMR sample prep and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid sample. The causality here is balance: enough material for a good signal-to-noise ratio in a reasonable number of scans, but not so much as to cause line broadening or shimming issues.
-
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). The solvent must contain a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, which is defined as 0.00 ppm and serves as the universal reference point.[8]
-
Dissolution: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. Visual inspection against a light source is crucial to ensure no particulates remain, as they can degrade spectral quality.
-
Instrument Setup: Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6. This step ensures the stability of the magnetic field during acquisition. Subsequently, perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Acquire the 1H spectrum using standard parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform, followed by careful phase and baseline correction to produce the final, interpretable spectrum.
A Logical Workflow for Spectral Interpretation
Interpreting the spectrum is a systematic process of assigning each signal to its corresponding proton(s) in the molecule.
Caption: Logical workflow for 1H NMR spectrum interpretation.
-
Reference Calibration: Confirm the TMS signal is at 0.00 ppm. If not, calibrate the entire spectrum to this reference.
-
Integration: Integrate all peaks. The relative area under each peak corresponds to the number of protons it represents.[9] A good starting point is to normalize the integral of the sharp singlet around 3.5 ppm to a value of 2.00, as it is an unambiguous signal for the two H2 protons.
-
Singlet Assignment: Locate and assign the characteristic singlets:
-
The H2 methylene protons (~3.5 ppm, integral 2H).
-
The downfield H4 amide proton (~10.6 ppm, integral 1H).
-
The broad 8-NH2 amine protons (~5.2 ppm, integral 2H).
-
-
Aromatic Region Analysis: Focus on the signals between 6.5 and 7.2 ppm.
-
Confirm the total integration of this region sums to 3H.
-
Identify the triplet, which corresponds to H6 as it is coupled to two neighbors.
-
Identify the two doublets, corresponding to H5 and H7, each coupled only to H6. The most upfield doublet is assigned to H7 due to the stronger ortho-shielding effect from the 8-NH2 group.
-
Conclusion
The 1H NMR spectral analysis of 8-Amino-2H-benzo[b][1][2]thiazin-3(4H)-one is a clear and logical process when grounded in fundamental principles and supported by comparative data. The key diagnostic signals—the consistent methylene singlet (H2) and amide singlet (H4), combined with the predictable upfield shift and splitting pattern of the aromatic protons—provide a unique spectral fingerprint for this important molecule. By following the robust experimental and interpretive workflows outlined in this guide, researchers can confidently verify the structure and purity of their compound, ensuring the integrity of their subsequent research and development efforts.
References
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]
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Al-Suhaimi, K., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6614. [Link]
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Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from UCLouvain institutional repository. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
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Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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PubChem. (n.d.). 4H-1,4-Benzothiazin-3-one. National Center for Biotechnology Information. [Link]
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IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(1). [Link]
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Patočka, J., & Kuča, K. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 124-131. [Link]
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Zia-ur-Rehman, M., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(16), 3736. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
